Tert-butyl 3-oxo-2-phenethylbutanoate
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Overview
Description
Tert-butyl 3-oxo-2-phenethylbutanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a tert-butyl group, a phenylethyl group, and an oxobutyrate moiety, making it a versatile molecule in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-oxo-2-phenethylbutanoate can be achieved through various methods. One common approach involves the esterification of 2-(2-phenylethyl)-3-oxobutyric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxo-2-phenethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides.
Scientific Research Applications
Tert-butyl 3-oxo-2-phenethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of Tert-butyl 3-oxo-2-phenethylbutanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol.
Oxidation-Reduction Reactions: The oxo group can participate in redox reactions, altering the compound’s chemical properties.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and perfumes.
Uniqueness: Tert-butyl 3-oxo-2-phenethylbutanoate is unique due to its combination of a tert-butyl group, a phenylethyl group, and an oxobutyrate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C16H22O3 |
---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-(2-phenylethyl)butanoate |
InChI |
InChI=1S/C16H22O3/c1-12(17)14(15(18)19-16(2,3)4)11-10-13-8-6-5-7-9-13/h5-9,14H,10-11H2,1-4H3 |
InChI Key |
ISNGTCNPIDPBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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